

Application Note & Protocol: Quantification of Ivermectin in Plasma by LC-MS/MS

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Compound of Interest			
Compound Name:	Iveme		
Cat. No.:	B1236460	Get Quote	

Audience: Researchers, scientists, and drug development professionals.

Introduction

It is a mixture of two homologous compounds, ivermectin B1a (>90%) and ivermectin B1b (<10%). Accurate quantification of ivermectin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantification of ivermectin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The method described herein is based on established and validated procedures.[1][2][3][4]

Experimental Workflow

The overall workflow for the quantification of ivermectin in plasma samples is depicted below.



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Caption: Overall experimental workflow for ivermectin quantification in plasma.

Materials and Reagents

- Ivermectin reference standard
- Ivermectin-d2 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Water, deionized, 18 MΩ·cm
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well Hybrid-SPE plates

Instrumentation

- · Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 50 x 3.0 mm, 2.7 μm)

Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of ivermectin and ivermectin-d2 (IS) at a concentration of 1 mg/mL in methanol.
- Working Solutions: Prepare serial dilutions of the ivermectin stock solution in methanol to create working solutions for calibration standards and quality controls.



Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from approximately 0.1 to 1000 ng/mL and QC samples at low, medium, and high concentrations.[1][3] The final volume of the working solution should be less than 5% of the total plasma volume.[3]

Sample Preparation (Extraction)

Two common methods for ivermectin extraction from plasma are Solid-Phase Extraction (SPE) and Protein Precipitation followed by phospholipid removal.

Method A: Solid-Phase Extraction (SPE)[1]

- Add 100 μL of plasma sample (or standard/QC) to a microcentrifuge tube.
- Add the internal standard (ivermectin-d2) solution.
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the ivermectin and IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

Method B: Protein Precipitation and Phospholipid Removal (Hybrid-SPE)[2][3]

- Use a 96-well Hybrid-SPE plate.
- To 100 μL of plasma sample, add the internal standard.
- Add 300 μL of 1% formic acid in acetonitrile to precipitate proteins.
- Mix thoroughly and apply a vacuum to the 96-well plate to collect the filtrate.



• The filtrate is ready for LC-MS/MS analysis. This technique effectively removes phospholipids and reduces matrix effects.[3][5]

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

Parameter	Condition
Column	Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7μm
Mobile Phase	Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[2][5]
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Run Time	Approximately 3-5 minutes

Mass Spectrometry (MS/MS) Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ivermectin Transition	m/z 892.5 → 307.1 (Ammonium Adduct [M+NH4]+)[5]
Ivermectin-d2 (IS) Transition	m/z 894.5 → 309.1[5]
Collision Energy	~35 V (optimization may be required)[5]

Method Validation



The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][4] The following parameters are typically assessed:



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Caption: Key parameters for LC-MS/MS method validation.

Quantitative Data Summary

The following tables summarize typical validation results for the LC-MS/MS quantification of ivermectin in plasma.

Table 1: Calibration Curve and LLOQ

Parameter	Typical Value	Reference
Linearity Range	0.1 - 1000 ng/mL	[1]
0.970 - 384 ng/mL	[2][3]	
Correlation Coefficient (r²)	> 0.99	[3]
LLOQ	0.1 ng/mL	[1]
0.970 ng/mL	[3]	

Table 2: Accuracy and Precision



QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Low	~3	< 10%	< 10%	85-115%	[3][5]
Medium	~30	< 10%	< 10%	85-115%	[3][5]
High	~300	< 10%	< 10%	85-115%	[3][5]
LLOQ	~1	< 20%	< 20%	80-120%	[3]

Table 3: Recovery and Matrix Effect

Parameter	Typical Finding	Extraction Method	Reference
Recovery	> 80%	SPE	
High	Hybrid-SPE	[3]	_
Matrix Effect	Minimal to none detected	Hybrid-SPE	[2][3]
Present with simple protein precipitation	Protein Precipitation	[3][5]	

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of ivermectin in plasma. The use of a stable isotope-labeled internal standard and appropriate sample preparation techniques, such as Hybrid-SPE, minimizes matrix effects and ensures high data quality.[2][3] This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic studies.[2][4]

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